molecular formula C14H12N2O2S B2396044 N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 921543-64-8

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No. B2396044
M. Wt: 272.32
InChI Key: ORQWKFHWVCSJMM-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide”, commonly known as MITC, is an organic compound that belongs to the family of N-substituted indole-2-carboxamides1. It has a molecular formula of C14H12N2O2S and a molecular weight of 272.321.



Synthesis Analysis

The synthesis of compounds similar to MITC has been reported in the literature. For instance, in the design and synthesis of novel 2-oxoindoline-based acetohydrazides, a series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides were synthesized2. However, the specific synthesis process for MITC is not readily available in the retrieved sources.



Molecular Structure Analysis

The molecular structure of MITC can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectra of similar compounds show a singlet at around 4.4–5.3 ppm, which is attributable to two protons of the methylene protons of N-alkylated compounds2. However, the specific molecular structure analysis for MITC is not readily available in the retrieved sources.



Chemical Reactions Analysis

The chemical reactions involving compounds similar to MITC have been studied. For example, in the generation of (2-oxoindolin-3-yl)methanesulfonohydrazides, a plausible mechanism involving 5- exo radical cyclization and subsequent insertion of sulfur dioxide was proposed3. However, the specific chemical reactions involving MITC are not readily available in the retrieved sources.



Physical And Chemical Properties Analysis

MITC is an organic compound with a molecular formula of C14H12N2O2S and a molecular weight of 272.321. However, the specific physical and chemical properties of MITC are not readily available in the retrieved sources.


Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Antimicrobial Activity

    • Thiazoles, which are structurally similar to indoles, have been found to have diverse biological activities, including antimicrobial activity . For example, sulfathiazole, an antimicrobial drug, contains a thiazole ring .
  • Anti-inflammatory Activity

    • Arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles were synthesized and evaluated for their antibacterial and anti-inflammatory activities .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Antimicrobial Activity

    • Thiazoles, which are structurally similar to indoles, have been found to have diverse biological activities, including antimicrobial activity . For example, sulfathiazole, an antimicrobial drug, contains a thiazole ring .
  • Anti-inflammatory Activity

    • Arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles were synthesized and evaluated for their antibacterial and anti-inflammatory activities .

Safety And Hazards

The safety and hazards associated with the use of compounds similar to MITC are important considerations. However, the specific safety and hazards information for MITC is not readily available in the retrieved sources.


Future Directions

Compounds similar to MITC have shown potential in various applications, such as antitumor agents2. Therefore, MITC and its derivatives may also hold promise in these areas. However, the specific future directions for MITC are not readily available in the retrieved sources.


Please note that this analysis is based on the information available from the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWKFHWVCSJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide

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